2-Methyl-1-(oxolan-3-yl)propan-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-1-(oxolan-3-yl)propan-2-amine is a chemical compound with the molecular formula C8H17NO . It is also known as N-(tetrahydro-2-furanylmethyl)-2-propanamine .

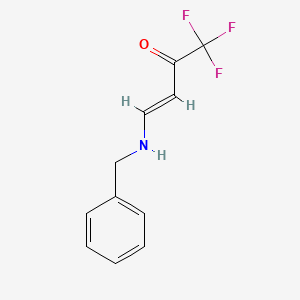

Molecular Structure Analysis

The molecular structure of this compound consists of a propan-2-amine group attached to an oxolan-3-yl group . The molecular weight of this compound is 143.23 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, were not available in the sources I found .科学的研究の応用

Stability and Degradation in CO2 Capture

A study on the stability of aqueous amine solutions, including 2-amino-2-methyl-1-propanol (AMP), explored their thermal and oxidative degradation in the context of CO2 capture. This research found that sterically hindered alkanolamines like AMP showed more resistance to thermal degradation compared to conventional amines. The presence of oxygen and CO2 significantly influenced the degree of degradation, suggesting potential for AMP in industrial CO2 capture applications, especially when used in blends, such as with piperazine to reduce oxidative degradation (Bougie & Iliuta, 2014).

Absorption of Carbon Dioxide

Research into the absorption of carbon dioxide into aqueous blends of AMP and diethanolamine highlighted the efficacy of these blends in CO2 capture. An experimental and theoretical investigation described the process using a combined mass transfer–reaction kinetics–equilibrium model, indicating the potential of AMP/DEA blends in enhancing CO2 absorption rates (Mandal, Biswas, & Bandyopadhyay, 2003).

Atmospheric Chemistry

A study on secondary organic aerosol formation from the reaction of primary aliphatic amines with NO3 radicals found significant aerosol mass yields. This research suggests implications for atmospheric chemistry, particularly in rural communities with elevated nighttime particulate matter loadings where NO3 levels are significant (Malloy et al., 2008).

Synthetic Applications

In synthetic chemistry, palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has been explored, leading to the formation of heterocyclic derivatives such as tetrahydrofuran and dioxolane. This research outlines a method for creating complex molecules from simpler precursors, showcasing the versatility of catalytic processes in organic synthesis (Bacchi et al., 2005).

Photosensitized Oxyimination of Alkenes

A novel metal-free photosensitization protocol for oxyimination of unactivated alkenes using oxime carbonate as a bifunctional source has been developed. This method allows for the regioselective introduction of both amine and alcohol functionalities into alkene substrates, demonstrating potential applications in the synthesis of high-value organic molecules (Patra et al., 2021).

作用機序

将来の方向性

特性

IUPAC Name |

2-methyl-1-(oxolan-3-yl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2,9)5-7-3-4-10-6-7/h7H,3-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUBTEFGDZCAOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCOC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2882158.png)

![6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B2882159.png)

![2,4-dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2882164.png)

![2,4-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2882165.png)

![2-Amino-4-(4-bromophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2882166.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2882170.png)

![3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2882171.png)

![9H-Fluoren-9-ylmethyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride](/img/structure/B2882174.png)

![(2-Amino-1-bicyclo[2.2.1]heptanyl)methanol;hydrochloride](/img/structure/B2882176.png)